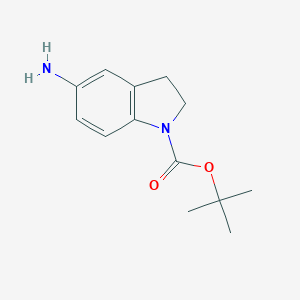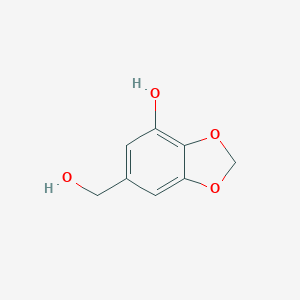
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, also known as safrole alcohol, is a natural organic compound that is commonly found in various essential oils, such as sassafras oil, camphor oil, and cinnamon oil. This compound has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Effets Biochimiques Et Physiologiques
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which helps to inhibit the growth of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
There are several future directions for the research of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol. One of the areas of interest is its potential therapeutic applications in the treatment of cancer. It has been found to possess anticancer activity, and further research is needed to determine its efficacy in the treatment of various types of cancer. Another area of interest is its potential neuroprotective effects. It has been shown to have neuroprotective activity, and further research is needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol for therapeutic use.
Conclusion:
In conclusion, 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is a natural organic compound that has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It possesses various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol can be achieved through various methods, including the reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, the demethylation of iso3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, and the oxidation of 3,4-(Methylenedioxy)-benzaldehyde. The reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is the most common method used for the synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol alcohol. This method involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
Applications De Recherche Scientifique
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It has been found to possess various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
150502-45-7 |
|---|---|
Nom du produit |
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol |
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,9-10H,3-4H2 |
Clé InChI |
AIYCYODHXFCZMR-UHFFFAOYSA-N |
SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
SMILES canonique |
C1OC2=CC(=CC(=C2O1)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



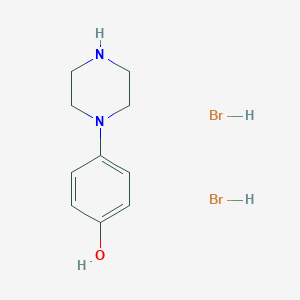
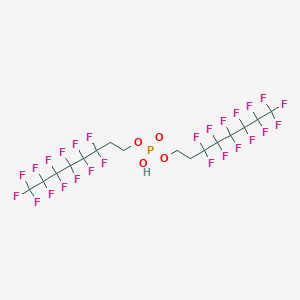
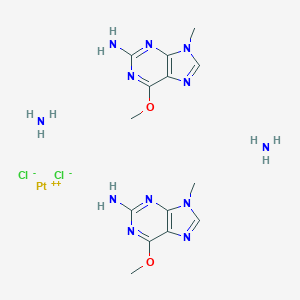
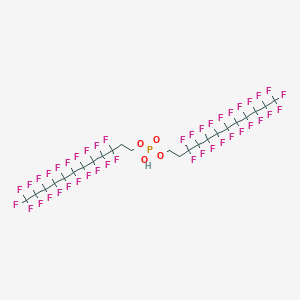
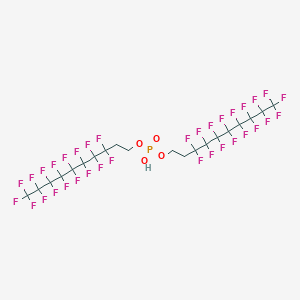
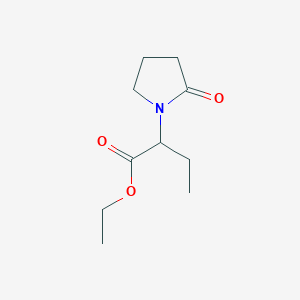
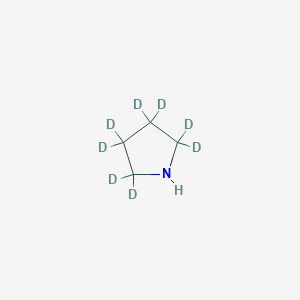
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
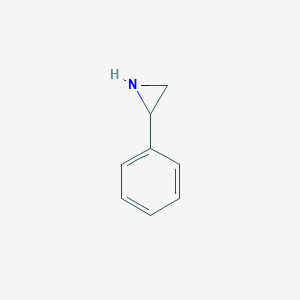
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
